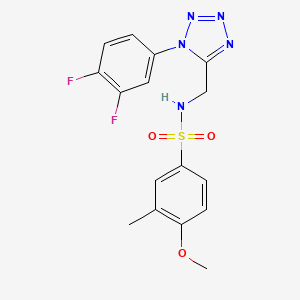

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Beschreibung

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and linked via a methylene bridge to a benzenesulfonamide moiety. The benzenesulfonamide component is further substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O3S/c1-10-7-12(4-6-15(10)26-2)27(24,25)19-9-16-20-21-22-23(16)11-3-5-13(17)14(18)8-11/h3-8,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGYTYATEZXAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring , a difluorophenyl group , and a benzenesulfonamide moiety . The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acid functionalities, allowing it to bind effectively to enzyme active sites. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, which may contribute to its selectivity for particular receptors or enzymes.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity . For instance, derivatives similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide have shown efficacy against various bacterial strains, including multidrug-resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation signals. The compound's structural features allow it to interfere with key signaling pathways involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrazole derivatives, including those similar to our compound. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | 2.5 | 5.0 |

| Control (Standard Antibiotic) | 0.5 | 1.0 |

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Tetrazole and Sulfonamide Moieties

a. 4-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-52-9)

- Structure : Differs in the substituents on both aromatic rings. The tetrazole is attached to a 3-fluorophenyl group, and the benzenesulfonamide bears a 4-chloro substituent.

- Molecular Formula : C₁₄H₁₁ClFN₅O₂S (MW: 367.8 g/mol) .

- Sulfonamide substituents: The 4-methoxy-3-methyl groups (target) vs. 4-chloro (analogue) alter electronic effects. Methoxy groups enhance solubility in polar solvents, whereas chloro groups increase steric bulk and electron withdrawal .

b. Losartan and Valsartan (Angiotensin II Receptor Antagonists)

- Structure : Feature tetrazole rings linked to biphenyl systems (e.g., losartan: 2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole).

- Key Differences :

- Core scaffold : Losartan and valsartan use imidazole or benzimidazole cores, whereas the target compound employs a benzenesulfonamide.

- Functional groups : The sulfonamide in the target compound may confer distinct hydrogen-bonding interactions compared to carboxylate or hydroxymethyl groups in angiotensin receptor blockers .

b. Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.